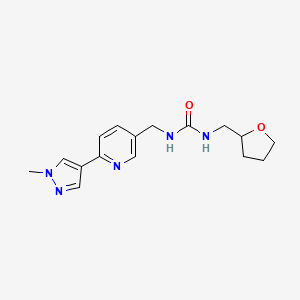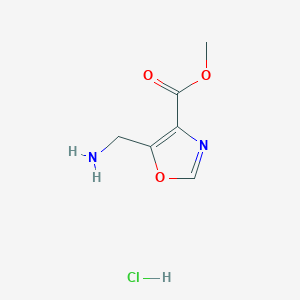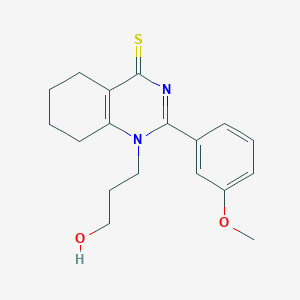
1-(3-hydroxypropyl)-2-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-hydroxypropyl)-2-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione is a useful research compound. Its molecular formula is C18H22N2O2S and its molecular weight is 330.45. The purity is usually 95%.
BenchChem offers high-quality 1-(3-hydroxypropyl)-2-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-hydroxypropyl)-2-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
1-(3-hydroxypropyl)-2-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione is a compound that can be studied within the broader category of quinazoline derivatives, which have been extensively researched for various applications in scientific research. A significant area of study includes the synthesis and structural analysis of these compounds, as demonstrated by Gupta and Chaudhary (2015), who explored the orientation of cyclization in the thiazolo-quinazoline heterocyclic system. They conducted studies using NMR, DFT, and X-ray diffraction, establishing the regiochemistry and structure of the cyclized products through extensive spectral data analysis (Gupta & Chaudhary, 2015).
Biological Activity and Applications
Quinazoline derivatives have shown a wide range of biological activities, making them valuable in the development of new therapeutic agents. Research into their analgesic, anticonvulsant, antimicrobial, and herbicidal activities has provided insights into their potential applications:
Analgesic Activity : Osarodion (2023) synthesized derivatives showing significant analgesic activity, highlighting the potential of quinazoline compounds in pain management solutions (Osarodion, 2023).
Anticonvulsant Evaluation : El-Azab, Eltahir, and Attia (2011) evaluated the anticonvulsant activity of novel quinazoline derivatives, finding some to be potent against electrically and chemically induced seizures, suggesting their use in epilepsy treatment (El-Azab, Eltahir, & Attia, 2011).
Antimicrobial Study : Gupta and Chaudhary (2012) investigated the antimicrobial activity of thiazolo and thiazino benzoquinazolines, finding promising activities against various microbial strains, which could lead to the development of new antimicrobial agents (Gupta & Chaudhary, 2012).
Herbicidal Activity : Wang et al. (2014) explored the herbicidal activity of triketone-containing quinazoline-2,4-diones, discovering compounds with broad-spectrum weed control and excellent crop selectivity. This research highlights the potential of quinazoline derivatives in agriculture (Wang et al., 2014).
properties
IUPAC Name |
1-(3-hydroxypropyl)-2-(3-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-22-14-7-4-6-13(12-14)17-19-18(23)15-8-2-3-9-16(15)20(17)10-5-11-21/h4,6-7,12,21H,2-3,5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKNXCHQVTYOQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=S)C3=C(N2CCCO)CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-hydroxypropyl)-2-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2-thienyl)-2-pyrimidinyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2675095.png)
![N-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)ethyl)-3-(4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/no-structure.png)
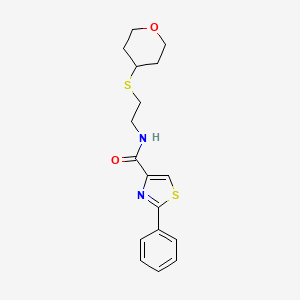

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2675103.png)

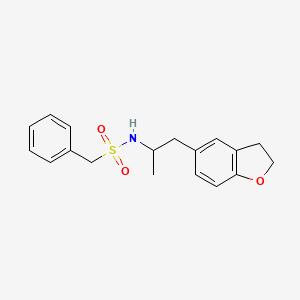
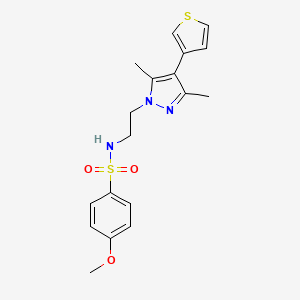
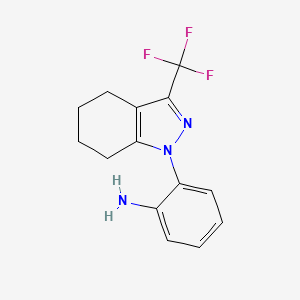
![4-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B2675110.png)
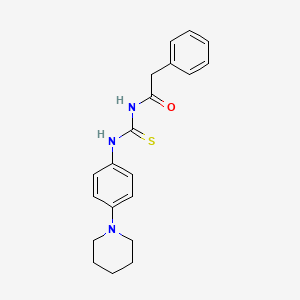
![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2675112.png)
